molecular formula C14H21N3O4S B4661103 1-(ethylsulfonyl)-N'-[(E)-(5-methylfuran-2-yl)methylidene]piperidine-3-carbohydrazide

1-(ethylsulfonyl)-N'-[(E)-(5-methylfuran-2-yl)methylidene]piperidine-3-carbohydrazide

Cat. No.: B4661103
M. Wt: 327.40 g/mol
InChI Key: GMMFYHAZCROMEM-OQLLNIDSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Ethylsulfonyl)-N’-[(E)-(5-methylfuran-2-yl)methylidene]piperidine-3-carbohydrazide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an ethylsulfonyl group, a piperidine ring, and a furan moiety. Its chemical properties and reactivity make it a subject of interest in synthetic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(ethylsulfonyl)-N’-[(E)-(5-methylfuran-2-yl)methylidene]piperidine-3-carbohydrazide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Ethylsulfonyl Group: The ethylsulfonyl group is introduced via a sulfonation reaction using ethylsulfonyl chloride and a suitable base.

    Condensation with Furan Derivative: The final step involves the condensation of the piperidine derivative with a furan aldehyde to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(Ethylsulfonyl)-N’-[(E)-(5-methylfuran-2-yl)methylidene]piperidine-3-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring or the furan moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(Ethylsulfonyl)-N’-[(E)-(5-methylfuran-2-yl)methylidene]piperidine-3-carbohydrazide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(ethylsulfonyl)-N’-[(E)-(5-methylfuran-2-yl)methylidene]piperidine-3-carbohydrazide involves its interaction with specific molecular targets. The compound may act by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in metabolic pathways.

    Interacting with Receptors: Affecting signal transduction pathways by binding to cellular receptors.

    Disrupting Cell Membranes: Altering the permeability of cell membranes, leading to cell death in microorganisms.

Comparison with Similar Compounds

1-(Ethylsulfonyl)-N’-[(E)-(5-methylfuran-2-yl)methylidene]piperidine-3-carbohydrazide can be compared with similar compounds such as:

    1-(Ethylsulfonyl)piperidine-3-carbohydrazide: Lacks the furan moiety, which may affect its reactivity and biological activity.

    N’-[(E)-(5-methylfuran-2-yl)methylidene]piperidine-3-carbohydrazide: Lacks the ethylsulfonyl group, which may influence its solubility and chemical stability.

Properties

IUPAC Name

1-ethylsulfonyl-N-[(E)-(5-methylfuran-2-yl)methylideneamino]piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O4S/c1-3-22(19,20)17-8-4-5-12(10-17)14(18)16-15-9-13-7-6-11(2)21-13/h6-7,9,12H,3-5,8,10H2,1-2H3,(H,16,18)/b15-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMMFYHAZCROMEM-OQLLNIDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCC(C1)C(=O)NN=CC2=CC=C(O2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCS(=O)(=O)N1CCCC(C1)C(=O)N/N=C/C2=CC=C(O2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(ethylsulfonyl)-N'-[(E)-(5-methylfuran-2-yl)methylidene]piperidine-3-carbohydrazide
Reactant of Route 2
1-(ethylsulfonyl)-N'-[(E)-(5-methylfuran-2-yl)methylidene]piperidine-3-carbohydrazide
Reactant of Route 3
1-(ethylsulfonyl)-N'-[(E)-(5-methylfuran-2-yl)methylidene]piperidine-3-carbohydrazide
Reactant of Route 4
1-(ethylsulfonyl)-N'-[(E)-(5-methylfuran-2-yl)methylidene]piperidine-3-carbohydrazide
Reactant of Route 5
Reactant of Route 5
1-(ethylsulfonyl)-N'-[(E)-(5-methylfuran-2-yl)methylidene]piperidine-3-carbohydrazide
Reactant of Route 6
Reactant of Route 6
1-(ethylsulfonyl)-N'-[(E)-(5-methylfuran-2-yl)methylidene]piperidine-3-carbohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.